1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
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Overview
Description
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a propyl chain, with additional functional groups that contribute to its reactivity and utility in research and industry.
Preparation Methods
The synthesis of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates, such as triazolo and pyridazin derivatives.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Reagents such as coupling agents and catalysts may be used to facilitate these reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Scientific Research Applications
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- can be compared with other similar compounds, such as:
1-Propanesulfonamide, 2,2-dimethyl-3-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-: Shares a similar core structure but differs in the substitution pattern, leading to distinct properties and applications.
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)-: Another related compound with variations in the triazolo and pyridazin rings, affecting its reactivity and utility.
The uniqueness of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
152537-74-1 |
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Molecular Formula |
C12H19N5O3S |
Molecular Weight |
313.38 g/mol |
IUPAC Name |
3-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-8-5-10-14-9(2)15-17(10)16-11(8)20-6-12(3,4)7-21(13,18)19/h5H,6-7H2,1-4H3,(H2,13,18,19) |
InChI Key |
GJECKACUXLGNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2N=C1OCC(C)(C)CS(=O)(=O)N)C |
Origin of Product |
United States |
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